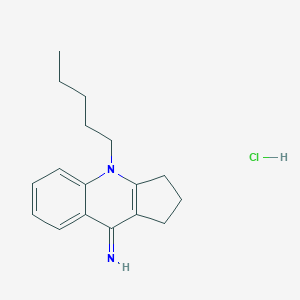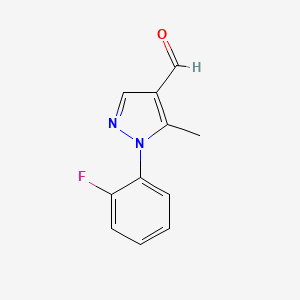
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the second position, a methyl group at the fifth position, and an aldehyde group at the fourth position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. For instance, a high-pressure kettle can be used to carry out the reaction under controlled temperature and pressure conditions, followed by filtration and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like toluene or xylene, catalysts such as palladium or rhodium complexes, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding properties
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can alter the conformation of the target protein, leading to inhibition of its biological activity. The molecular pathways involved may include signal transduction cascades and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde: The presence of a chlorine atom instead of fluorine can significantly alter the compound’s electronic properties and reactivity.
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde:
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-13-14(8)11-5-3-2-4-10(11)12/h2-7H,1H3 |
InChI-Schlüssel |
NWCACSGIBNTRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)

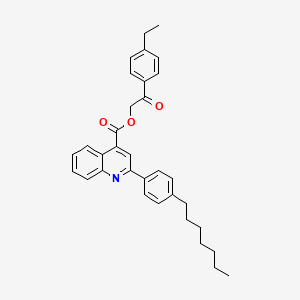
![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
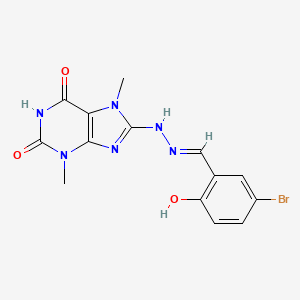
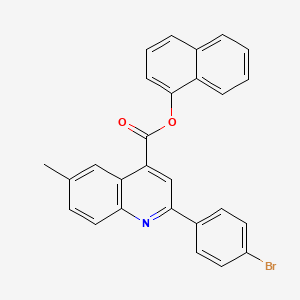
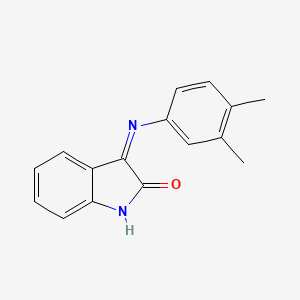
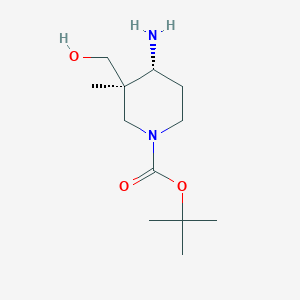

![3-Methyl-2-pentyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086921.png)
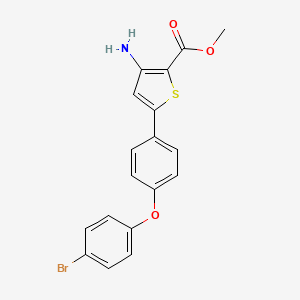
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086925.png)
